molecular formula C18H19N3O2S B13350621 1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

Cat. No.: B13350621
M. Wt: 341.4 g/mol
InChI Key: JRVGJJZIQIQIHK-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes the acylation of piperazine with benzoyl chloride, followed by the introduction of the pyridine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl and pyridine moieties can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoyl and pyridine moieties play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine: Contains a morpholine ring instead of piperazine.

Uniqueness: 1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is unique due to the presence of both benzoyl and pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19N3O2S/c1-24-16-15(8-5-9-19-16)18(23)21-12-10-20(11-13-21)17(22)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3

InChI Key

JRVGJJZIQIQIHK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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